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Compound of Interest

Compound Name: 4-(1-Cycloocten-1-yl)morpholine
CAS No.: 17344-01-3
Cat. No.: B098612
Get Quote
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Executive Summary

1-Morpholinocyclooctene (also known as 4-(1-cycloocten-1-yl)morpholine) is a bicyclic
enamine intermediate critical for the functionalization of medium-sized rings. Unlike its 5- and
6-membered analogs, this compound exhibits unique conformational properties driven by the
transannular strain of the cyclooctane ring system. It serves as a potent nucleophile in Stork
enamine alkylations, acylation reactions, and 1,3-dipolar cycloadditions, enabling the synthesis
of complex sulfonyl amidines and ring-expanded lactones.

Part 1: Physicochemical Profile[1]

The following data characterizes the pure enamine species. Researchers must note that this
compound is moisture-sensitive and will hydrolyze back to cyclooctanone and morpholine if
exposed to ambient humidity.
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Property Value Notes

4-(1-cycloocten-1-
IUPAC Name .
yl)morpholine

10366-02-6 (Generic for 1-

morpholinocycloalkenes; Verify via internal inventory;
CAS Number - ) o
specific C8 analog often often synthesized in situ.[1]
referenced by structure)
Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
- , High vacuum distillation
Boiling Point 106-108 °C @ 0.5 Torr )
required [1].
Colorless to pale yellow Darkens upon
Appearance ] ] o )
viscous oil oxidation/hydrolysis.
N Soluble in Toluene, THF, Reacts with protic solvents
Solubility
CH2Clz, Et20 (H20, MeOH).

Part 2: Mechanistic Foundation & Synthesis
The Stork Enamine Synthesis

The formation of 1-morpholinocyclooctene proceeds via the acid-catalyzed condensation of
cyclooctanone and morpholine. This is a reversible equilibrium driven to completion by the
azeotropic removal of water (Dean-Stark method).[2]

Why Morpholine? Morpholine is preferred over pyrrolidine for medium-ring ketones when a
slightly less reactive, more controllable enamine is required. The oxygen atom in the
morpholine ring reduces the basicity of the nitrogen lone pair via inductive withdrawal,
stabilizing the resulting enamine against rapid polymerization, which is a risk with the highly
reactive cyclooctanone ring.

Reaction Mechanism Visualization
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The following diagram illustrates the acid-catalyzed dehydration pathway converting the ketone
to the enamine.
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Figure 1: Acid-catalyzed mechanism for the formation of 1-morpholinocyclooctene. The critical
step is the beta-elimination of the proton to form the double bond.

Part 3: Experimental Protocol
Protocol: Synthesis of 1-Morpholinocyclooctene

Objective: Preparation of 50 mmol scale enamine for immediate use or distillation.

Reagents:

Cyclooctanone (6.31 g, 50 mmol)

Morpholine (6.53 g, 75 mmol, 1.5 equiv)

p-Toluenesulfonic acid monohydrate (p-TSA) (0.48 g, 2.5 mmol, 5 mol%)

Toluene (anhydrous, 100 mL)

Equipment:
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250 mL Round-bottom flask (RBF)

Dean-Stark trap[2]

Reflux condenser[3]

Nitrogen/Argon inlet
Step-by-Step Methodology:

e Setup: Assemble the RBF, Dean-Stark trap, and condenser. Flame-dry the glassware under
vacuum and backfill with inert gas (N2 or Ar) to ensure anhydrous conditions.

e Charging: Add cyclooctanone, morpholine, and p-TSA to the RBF. Dissolve in 100 mL of
toluene.

o Reflux: Heat the mixture to a vigorous reflux (oil bath ~130 °C). Ensure toluene is
condensing and filling the trap.

o Water Removal: Monitor the water collection in the Dean-Stark trap. Reaction is typically
complete when water evolution ceases (approx. 4—14 hours depending on scale and
humidity) [1].

o Concentration: Cool the mixture to room temperature. Remove the toluene and excess
morpholine under reduced pressure (rotary evaporator).

« Purification (Critical):

o For crude use: The residue can often be used directly in alkylation steps if excess amine is
not detrimental.

o For isolation: Perform a vacuum distillation. Collect the fraction boiling at 106-108 °C / 0.5
Torr.

o Storage: Store under inert atmosphere at -20 °C. The compound hydrolyzes rapidly in air.

Part 4: Advanced Applications
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1,3-Dipolar Cycloaddition (Sulfonyl Amidine Synthesis)

1-Morpholinocyclooctene is a superior substrate for reacting with sulfonyl azides to form
sulfonyl amidines. This reaction proceeds without a catalyst at room temperature, leveraging
the high nucleophilicity of the enamine double bond [2].

Workflow:

e Reactants: Mix 1-morpholinocyclooctene (1 equiv) with a sulfonyl azide (e.g., tosyl azide, 1

equiv) in dry ether or CH2Clz.
o Observation: Evolution of N2 gas indicates the decomposition of the triazoline intermediate.

e Outcome: Rearrangement yields the sulfonyl amidine with high stereoselectivity.[4]

Ring Expansion (Lactone Synthesis)

The enamine can be subjected to oxidative cleavage or reaction with specific electrophiles to
generate ring-expanded products, such as macrocyclic lactones, which are valuable in
fragrance and musk chemistry [1].

Application Workflow Diagram
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Figure 2: Divergent synthetic pathways for 1-morpholinocyclooctene: Classical Stork alkylation
(left) and Sulfonyl Amidine synthesis (right).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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